molecular formula C7H3BrFNS B066784 2-Bromo-4-fluorophenyl isothiocyanate CAS No. 175205-35-3

2-Bromo-4-fluorophenyl isothiocyanate

Cat. No.: B066784
CAS No.: 175205-35-3
M. Wt: 232.07 g/mol
InChI Key: SSLVXFSUADEZBQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3BrFNS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluorophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2-bromo-4-fluoroaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Bromo-4-fluoroaniline+Thiophosgene2-Bromo-4-fluorophenyl isothiocyanate+HCl\text{2-Bromo-4-fluoroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 2-Bromo-4-fluoroaniline+Thiophosgene→2-Bromo-4-fluorophenyl isothiocyanate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorophenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

    Addition Reactions: The compound can undergo addition reactions with various reagents to form new products.

Common Reagents and Conditions

    Amines: React with the isothiocyanate group to form thiourea derivatives.

    Bases: Such as pyridine, are often used to neutralize acids formed during reactions.

    Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.

Major Products Formed

    Thiourea Derivatives: Formed from the reaction with amines.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

2-Bromo-4-fluorophenyl isothiocyanate is used in various scientific research applications, including:

    Chemical Synthesis: As a building block for the synthesis of more complex molecules.

    Biological Studies: Used to modify proteins and peptides for studying their functions and interactions.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Material Science: Used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity allows it to form covalent bonds with various biological molecules, which can alter their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenyl isothiocyanate
  • 4-Fluorophenyl isothiocyanate
  • Phenyl isothiocyanate

Uniqueness

2-Bromo-4-fluorophenyl isothiocyanate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it can undergo. The presence of these substituents can also affect the compound’s physical and chemical properties, making it distinct from other phenyl isothiocyanate derivatives.

Properties

IUPAC Name

2-bromo-4-fluoro-1-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLVXFSUADEZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371284
Record name 2-Bromo-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183995-72-4, 175205-35-3
Record name 2-Bromo-4-fluoro-1-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183995-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175205-35-3
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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